molecular formula C10H10INOS B2710801 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide CAS No. 2169310-94-3

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide

Cat. No.: B2710801
CAS No.: 2169310-94-3
M. Wt: 319.16
InChI Key: FTXVOSQLXSOKQI-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is a heterocyclic compound featuring a fused benzothienoisothiazole core substituted with an iodine atom at the 8-position. This molecule is synthesized via palladium-catalyzed borylation reactions, as demonstrated in its synthesis from the precursor 9-iodo derivative using bis(pinacolato)diboron under optimized conditions . The compound is characterized by high purity (95%) and is cataloged under MFCD31629913, with applications in materials science and medicinal chemistry due to its unique electronic and steric properties .

Properties

IUPAC Name

11-iodo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXVOSQLXSOKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC(=C3)I)N=S2(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide typically involves multi-step organic reactions. The starting materials often include precursors containing iodine, sulfur, and nitrogen. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is part of ongoing research into novel pharmacological agents. Its structural similarity to other biologically active compounds suggests potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, thiazole-containing compounds have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Research has shown that compounds with similar scaffolds can modulate inflammatory pathways. The thieno-isothiazole structure may enhance the efficacy of anti-inflammatory drugs by targeting specific molecular pathways involved in inflammation .

Synthetic Organic Chemistry

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide serves as a valuable intermediate in synthetic organic chemistry:

  • Building Block for Complex Molecules : The compound can be utilized to synthesize more complex heterocycles through various reactions such as cycloadditions and cross-coupling reactions (e.g., Ullmann reaction). This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Material Science

The unique electronic properties of this compound make it a candidate for applications in material science:

  • Organic Electronics : Due to its potential semiconducting properties, the compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar thieno-isothiazoles suggests that they could function effectively as charge transport materials .

Case Studies

StudyFocusFindings
Wang et al. (2014)RORγt InhibitorsIdentified novel thiazole derivatives with high binding affinity and inhibitory activity against Th17 cell differentiation, suggesting potential for autoimmune disease treatment .
Recent Synthesis StudiesSynthetic ApplicationsDemonstrated efficient synthesis routes for complex thioamide derivatives using this compound as a starting material, yielding high product yields in various reactions .
Material Properties ResearchElectronic ApplicationsExplored the use of thieno-isothiazoles in organic electronics, highlighting their potential as effective materials for charge transport .

Mechanism of Action

The mechanism of action of 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s reactivity allows it to form covalent bonds or coordinate with metal ions, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Compound A ’s iodine substituent offers superior leaving-group ability compared to bromo or chloro analogs, making it advantageous in cross-coupling reactions for functionalization .
  • The phenyl-substituted derivative exhibits extended π-conjugation, which alters its optical properties compared to halogenated variants .

Electronic and Optical Properties

Table 1: Absorption Characteristics of Benzo[c]thienoisothiazole Derivatives

Compound λₐbs (nm) Bathochromic Shift (vs. Parent) Oscillator Strength (f) Absorption Range (R, nm) Reference
Parent (1) 420 - 0.85 82.3
Benzo[c]isothiazole (3) 446.1 +26.1 0.79 165.8
Thieno[3,4-b]pyrazine (7) 676.2 +256.2 1.12 225.7
Compound A (Inferred) ~450–470 +30–50 (estimated) ~0.80–0.90 ~170–190 -

Key Observations :

  • Compound A is expected to exhibit a moderate bathochromic shift (30–50 nm) compared to the parent molecule, similar to benzo[c]isothiazole derivatives, due to iodine’s electron-withdrawing and heavy-atom effects .
  • Thieno[3,4-b]pyrazine analogs display significantly larger bathochromic shifts (256.2 nm), attributed to extended π-systems and stronger electron-deficient character .

Charge Transport and Stability

Table 2: Reorganization Energies (λ) and Absolute Hardness (η)

Compound λₑ (eV) λₕ (eV) η (eV) Charge Transport Bias Reference
Parent (1) 0.209 0.129 2.85 Ambipolar
Benzo[c]isothiazole (3) 0.198 0.046 2.30 Hole-dominated (λₕ ≪ λₑ)
Thieno[3,2-b]thiophene (6) 0.091 0.087 1.95 Electron-dominated (λₑ < λₕ)
Compound A (Inferred) ~0.15–0.18 ~0.05–0.07 ~2.10 Likely hole-dominated -

Key Observations :

  • Compound A ’s iodine substituent likely reduces λₕ (hole reorganization energy) compared to the parent compound, enhancing hole mobility. This aligns with trends observed in halogenated heterocycles .
  • Absolute hardness (η), a measure of stability, is expected to be lower than the parent (η = 2.85 eV) but higher than electron-deficient analogs like thieno[3,4-b]pyrazine (η = 1.95 eV) .

Biological Activity

8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide (CAS Number: 2169311-04-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀INOS
  • Molecular Weight : 319.16 g/mol
  • Structure : The compound features a complex heterocyclic structure that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies on related compounds have demonstrated the ability to inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : Compounds in the same class have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives exhibit the ability to halt cell cycle progression at specific phases, thereby inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor progression and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of related compounds:

StudyCompoundActivityFindings
Thienothiazole DerivativeAnticancerInduced apoptosis in breast cancer cells via ROS generation.
Benzothiazole AnalogAntimicrobialShowed significant activity against Gram-positive bacteria.
Quinoline DerivativeAnti-inflammatoryInhibited nitric oxide production in LPS-stimulated RAW 264.7 cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-Iodo-1,2,3,9B-tetrahydrobenzo[C]thieno[2,1-E]isothiazole 4-oxide, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidative dimerization : Adapt protocols from thiadiazole synthesis (e.g., IBX/TEAB-mediated dimerization of thioamides in water under aerobic conditions) .
  • Halogenation : Incorporate iodine via electrophilic substitution, using reagents like N-iodosuccinimide (NIS) in DMSO at 60–80°C for 12–18 hours. Monitor progress via TLC .
  • Yield optimization : Use reflux in polar aprotic solvents (e.g., DMSO) for cyclization steps, with yields typically 60–75%. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and oxidation state?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfoxide signals (S=O stretching at ~1050 cm⁻¹ in IR) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for iodine (m/z 127) .
  • X-ray crystallography : Resolve crystal packing and bond angles to verify fused bicyclic structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity, and what experimental validation strategies are recommended?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or viral proteases. Compare pose stability with known inhibitors (e.g., thiazole-triazole analogs) .
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) or antiviral efficacy in plaque reduction assays (e.g., VSV or HSV-1 models) .
  • Data contradiction resolution : If computational and experimental results conflict, re-evaluate force field parameters or confirm target specificity via siRNA knockdown .

Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals) during structural elucidation?

  • Methodology :

  • Advanced NMR techniques :
  • 2D-COSY/HMBC : Assign coupled protons and long-range correlations to distinguish fused ring signals .
  • Variable-temperature NMR : Reduce signal overlap by cooling samples to –40°C in CDCl₃/DMSO-d₆ .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Comparative studies : Replace iodine with bromine/chlorine and measure coupling efficiency (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
  • Mechanistic analysis : Use DFT calculations to assess C–I bond dissociation energy vs. other halogens. Note iodine’s lower electronegativity may favor oxidative addition .
  • Yield table :
HalogenCatalystSolventYield (%)
IPd(OAc)₂DMF45
BrPd(OAc)₂DMF68

Experimental Design & Data Analysis

Q. How to design a SAR study to evaluate the role of the sulfoxide group in bioactivity?

  • Methodology :

  • Analog synthesis : Prepare sulfone (oxidize with mCPBA) and sulfide (reduce with NaBH₄) derivatives .
  • Activity comparison : Test analogs in parallel assays (e.g., IC₅₀ for platelet aggregation inhibition).
  • Statistical validation : Use ANOVA to confirm significance (p < 0.05) between sulfoxide vs. sulfide/sulfone .

Q. What in silico tools are recommended to assess metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME for bioavailability radar and ProTox-II for toxicity profiles.
  • Metabolite identification : Simulate phase I/II metabolism via GLORYx; validate with LC-MS/MS in hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.